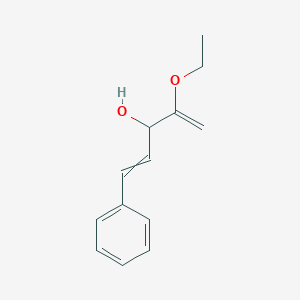

4-Ethoxy-1-phenylpenta-1,4-dien-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

649570-43-4 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

4-ethoxy-1-phenylpenta-1,4-dien-3-ol |

InChI |

InChI=1S/C13H16O2/c1-3-15-11(2)13(14)10-9-12-7-5-4-6-8-12/h4-10,13-14H,2-3H2,1H3 |

InChI Key |

CWKJEZBTEVAOIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy 1 Phenylpenta 1,4 Dien 3 Ol and Analogues

Retrosynthetic Analysis of the 4-Ethoxy-1-phenylpenta-1,4-dien-3-ol Scaffold

A retrosynthetic analysis of the this compound scaffold suggests several viable disconnection points. The primary disconnection would be at the C3-C4 and C2-C3 bonds, leading back to simpler, commercially available starting materials. This approach highlights the central role of forming the dienol structure through the strategic coupling of key synthons.

A plausible retrosynthetic pathway would involve the disconnection of the alcohol at C3, suggesting a nucleophilic addition to a corresponding α,β-unsaturated ketone. This leads to precursors such as a vinyl ketone and an organometallic reagent. Another key disconnection can be made at the C-O bond of the enol ether, which would point towards a precursor diketone that could undergo selective enolization and etherification.

Strategic Approaches for the Construction of 1,4-Dien-3-ol Architectures

The construction of 1,4-dien-3-ol architectures can be achieved through several strategic approaches, each offering unique advantages in terms of stereoselectivity and efficiency.

Stereoselective Carbonyl Additions to Conjugated Systems

The addition of organometallic reagents to conjugated systems is a powerful method for the synthesis of 1,4-dien-3-ols. This approach allows for the formation of the C-C bond at the carbonyl carbon, with the potential for high stereocontrol. Organolithium and Grignard reagents are commonly employed for this purpose. For instance, the addition of a vinyl organometallic species to an α,β-unsaturated aldehyde or ketone can directly yield the desired dienol scaffold. The stereochemical outcome of this reaction can often be controlled by the choice of reagent, solvent, and the presence of chiral auxiliaries or catalysts.

Research has demonstrated that the use of cerium(III) chloride with organolithium or Grignard reagents can suppress unwanted 1,4-addition (Michael addition) and promote 1,2-addition to the carbonyl group of enones, leading to the desired allylic alcohols. This method, known as the Luche reduction when using a hydride source, can be adapted for the addition of carbon nucleophiles.

Multi-component Coupling Reactions Yielding Dienols

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like 1,4-dien-3-ols in a single synthetic operation. An example of such a strategy could involve the coupling of an aldehyde, an alkyne, and a vinyl species. While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous reactions provide a proof of concept. For instance, a palladium-catalyzed three-component coupling of a vinyl halide, an alkyne, and an aldehyde could theoretically construct the carbon skeleton, which could then be further functionalized.

Olefination Strategies for Dienyl Synthesis

Olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Julia-Kocienski reactions, are fundamental in the synthesis of alkenes and can be adapted for the construction of diene systems. For the synthesis of a 1,4-dien-3-ol, a stepwise approach could be envisioned. For example, an initial olefination could be used to construct an α,β-unsaturated aldehyde, which would then undergo a second olefination or a nucleophilic addition as described previously.

The HWE reaction is particularly useful for the stereoselective synthesis of α,β-unsaturated esters, which can then be reduced to the corresponding allylic alcohols. Subsequent elaboration of this intermediate could lead to the desired 1,4-dien-3-ol structure. The choice of phosphonate (B1237965) ylide and reaction conditions in the HWE reaction allows for excellent control over the geometry of the newly formed double bond.

Catalytic Approaches in Dienol Synthesis

Catalytic methods provide elegant and atom-economical routes to complex molecular architectures, including dienols.

Transition Metal-Catalyzed Carbocyclisation Reactions

Transition metal-catalyzed reactions are at the forefront of modern organic synthesis. For the construction of dienol scaffolds, rhodium(I)-catalyzed carbocyclization reactions present a powerful strategy. For instance, Rh(I)-catalyzed [3+2] and [4+3] cycloaddition reactions can be employed to construct cyclic systems that may serve as precursors to acyclic dienols through subsequent ring-opening reactions.

While these cycloaddition reactions typically yield cyclic products, the underlying principles of C-C bond formation and functional group tolerance are highly relevant. A related catalytic approach could involve a rhodium-catalyzed addition of an organometallic reagent to an enone, which can proceed with high levels of regio- and stereoselectivity.

Palladium-Catalyzed Allylation and Related Transformations

Palladium-catalyzed reactions, particularly allylic alkylations, are a cornerstone of modern organic synthesis for the formation of C–C bonds. thieme-connect.comnih.govnih.gov These reactions are prized for their high efficiency and functional group tolerance under mild conditions. acs.org In the context of dienol synthesis, palladium catalysis can be envisioned for the construction of the core carbon skeleton.

A pertinent strategy involves the palladium-catalyzed decarboxylative allylic alkylation of allyl dienol carbonates. thieme-connect.com This method provides access to complex structures from readily available starting materials. For instance, a dienol carbonate precursor could undergo allylation to form the desired pentadiene framework. A key challenge in the allylation of dienolate intermediates is controlling the regioselectivity. Depending on the substitution pattern of the dienol system and the reaction conditions, the nucleophilic attack can occur at either the α- or γ-position. thieme-connect.com In a seminal study, the allylation of a cyclic allyl dienol carbonate derived from 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one demonstrated exclusive α-allylation for the thermodynamic dienol carbonate and exclusive γ-allylation for the kinetic isomer. thieme-connect.com This highlights the critical importance of substrate control in directing the regiochemical outcome of the reaction.

Furthermore, palladium catalysis is effective for the distal alkylation of silyl (B83357) dienol ethers, which are common dienol precursors. rsc.org This approach allows for functionalization at the γ- or even ε-position of extended π-systems, offering alternative pathways to substituted dienol structures.

Gold-Catalyzed Processes for Propargylic Alcohol Rearrangements and Functionalization

Gold catalysis has emerged as a powerful tool in organic synthesis, largely due to the ability of gold(I) and gold(III) complexes to act as soft Lewis acids, activating π-systems like alkynes and allenes toward nucleophilic attack. acs.orgnsf.gov A particularly relevant transformation for the synthesis of dienol precursors is the gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols to α,β-unsaturated ketones (enones). acs.orgucl.ac.uk This reaction is often characterized by mild conditions, high E-selectivity, and tolerance of various functional groups. ucl.ac.ukprezi.com

The synthesis of a dienol like this compound could strategically begin with a propargylic alcohol precursor. This precursor would undergo a gold-catalyzed rearrangement to form an intermediate enone, which can then be converted to the target dienol. Gold catalysts activate the alkyne for an intramolecular 1,3-hydroxyl transposition, leading to the enone product. ucl.ac.uk An undergraduate laboratory experiment effectively demonstrates this transformation, where a secondary propargylic alcohol is rearranged to its corresponding enone. acs.orgnsf.gov

The table below summarizes typical findings for such a gold-catalyzed rearrangement, adapted from literature reports. acs.orgnsf.govprezi.com

| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Isomeric Ratio (E:Z) |

| 1-phenyl-1-hexyn-3-ol | PPh3AuNTf2 (1%) | Toluene (B28343) | 60 | 30 | 64 | ~1:1 |

| General Secondary Propargylic Alcohols | Au(I) complex (1-5%) | Dichloromethane (B109758) or Toluene | Room Temp - 60 | 30-120 | Excellent | High E-selectivity |

This table presents representative data to illustrate the general conditions and outcomes of the gold-catalyzed Meyer-Schuster rearrangement.

The resulting enone from such a rearrangement serves as a direct precursor to the target dienol through subsequent reduction of the ketone and etherification of the resulting alcohol.

Consideration of Stereochemical Control in Dienol Assembly

The presence of a stereocenter at the C-3 position of this compound necessitates careful consideration of stereochemical control during its synthesis. Both diastereoselective and enantioselective strategies can be employed to achieve the desired stereoisomer.

Diastereoselective Synthetic Routes

Diastereoselectivity refers to the preferential formation of one diastereomer over others and is a critical factor in the synthesis of molecules with multiple stereocenters. numberanalytics.com Even in molecules with a single stereocenter like the target dienol, diastereoselective reactions are crucial when a chiral auxiliary is used to guide the transformation. Factors influencing diastereoselectivity include steric and electronic effects of the reactants and catalysts, as well as reaction conditions like temperature and solvent. numberanalytics.com

Common strategies for achieving diastereoselectivity include:

Substrate Control: A chiral center already present in the starting material can direct the stereochemical outcome of a new stereocenter.

Auxiliary Control: A removable chiral group (a chiral auxiliary) is attached to the substrate to direct the stereoselective reaction. Camphor-derived auxiliaries are common examples. numberanalytics.com

Reagent Control: A chiral reagent is used to react with the substrate, leading to the preferential formation of one diastereomer.

In the assembly of a dienol, an aldol (B89426) reaction is a powerful method for forming the carbon-carbon bond between C-3 and C-4. By using a chiral aldehyde or a chiral enolate (often generated with the help of a chiral auxiliary), the approach of the reactants can be controlled to favor one diastereomeric product. researchgate.net Similarly, Lewis acid-catalyzed reactions, such as the carbofunctionalization of bicyclobutanes with dienol ethers, demonstrate the potential for high diastereoselectivity in complex settings. rsc.org

Enantioselective Methodologies for Dienol Construction

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved using chiral catalysts, which can be small organic molecules (organocatalysis), transition metal complexes with chiral ligands, or enzymes.

For the construction of the C-3 stereocenter in the target dienol, several enantioselective methods are applicable:

Asymmetric Reduction: The ketone of a prochiral enone precursor can be reduced to the corresponding alcohol using a chiral reducing agent or a catalyst system like Noyori's asymmetric hydrogenation.

Asymmetric Allylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) of ketone enolates is a well-established method for creating chiral centers. nih.govacs.org Using a palladium catalyst with a chiral ligand, an achiral enolate can be allylated to produce a chiral product with high enantiomeric excess (ee).

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have been successfully used to catalyze enantioselective reactions involving dienols. For example, an NHC-catalyzed [5+5] annulation between dienals and dienols has been developed, showcasing the ability of organocatalysts to control stereochemistry in reactions with dienol substrates. rsc.org While this specific reaction builds a more complex scaffold, the principle of using a chiral NHC to activate a substrate and induce enantioselectivity is broadly applicable. An amino acid like proline can also catalyze asymmetric aldol reactions, providing an enantioselective route to the β-hydroxy carbonyl core of the dienol. youtube.com

The table below shows representative results for an NHC-catalyzed reaction, illustrating how catalyst choice can influence enantioselectivity. rsc.org

| Catalyst | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| C1 | CsOAc | DCM | - | 17 |

| C3 | CsOAc | DCM | - | nearly racemic |

| C4 | CsOAc | DCM | - | 26 |

| C2 | CsOAc | DCM | 64 | 56 |

This table is adapted from a study on NHC-catalyzed annulation to demonstrate the impact of different catalysts on enantioselectivity in a reaction involving a dienol.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is an approach that seeks to design chemical products and processes that minimize the use and generation of hazardous substances. youtube.com The application of its principles to the synthesis of this compound can lead to more sustainable and environmentally benign routes.

Key principles of green chemistry relevant to this synthesis include: youtube.comresearchgate.net

Atom Economy: This measures the efficiency of a reaction in converting reactant atoms to the desired product. youtube.com Catalytic reactions, such as the gold- and palladium-catalyzed methods discussed, are inherently more atom-economical than routes that use stoichiometric reagents. For example, a catalytic Meyer-Schuster rearrangement has a much higher atom economy than a classical acid-catalyzed one which often leads to byproducts.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. The palladium and gold methodologies are excellent examples of this principle. youtube.com

Safer Solvents and Auxiliaries: The choice of solvent is critical. Efforts to replace hazardous solvents like dichloromethane or toluene with greener alternatives (e.g., water, ethanol (B145695), or even solvent-free conditions) are a primary goal. researchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of gold catalysts that operate at room temperature for propargylic alcohol rearrangements is a step in this direction. ucl.ac.uk Synthetic electrochemistry also offers a mild, energy-efficient alternative to traditional redox agents. rsc.org

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than petrochemicals. youtube.com

A hypothetical calculation of atom economy for the reduction of an enone precursor (1-phenylpenta-1,4-dien-3-one) to the dienol alcohol using sodium borohydride (B1222165) illustrates the concept:

C₁₁H₁₀O + NaBH₄ + 4H₂O → C₁₁H₁₂O + NaB(OH)₄ + ...

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy 1 Phenylpenta 1,4 Dien 3 Ol

Vibrational Spectroscopy for Functional Group and Conformational Analysis (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of 4-Ethoxy-1-phenylpenta-1,4-dien-3-ol is expected to exhibit several characteristic absorption bands that are diagnostic for its key functional groups. The presence of a hydroxyl (-OH) group gives rise to a strong, broad stretching vibration, typically in the region of 3550–3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The O-H bending vibration is also anticipated to appear in the spectrum.

The olefinic C=C bonds of the dienyl system are expected to show stretching vibrations in the 1680–1600 cm⁻¹ region. ucalgary.carsc.org The conjugation of these double bonds may influence the exact position and intensity of these bands. The C-H stretching vibrations of the vinylic protons are typically observed above 3000 cm⁻¹, in the 3100–3000 cm⁻¹ range. ucalgary.ca Furthermore, the C-H out-of-plane bending vibrations for the substituted alkene can provide information about the stereochemistry of the double bonds. rsc.org

The phenyl group will be evidenced by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1600–1450 cm⁻¹ region. rsc.org The pattern of weak overtone and combination bands between 2000 and 1600 cm⁻¹ can sometimes offer clues about the substitution pattern of the aromatic ring. ucalgary.ca The ethoxy group will show characteristic C-O stretching vibrations, typically strong and in the 1300–1000 cm⁻¹ range. ucalgary.ca

A predicted FT-IR data table for this compound, based on established group frequencies, is presented below.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl | 3550 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | Phenyl | 3100 - 3000 | Medium |

| C-H Stretch (Olefinic) | Dienyl | 3100 - 3020 | Medium |

| C-H Stretch (Aliphatic) | Ethoxy | 2980 - 2850 | Medium to Strong |

| C=C Stretch (Olefinic) | Dienyl | 1680 - 1600 | Medium to Weak |

| C=C Stretch (Aromatic) | Phenyl | 1600 - 1450 | Medium, Sharp |

| O-H Bend | Hydroxyl | ~1400 | Medium |

| C-H Bend (Aliphatic) | Ethoxy | ~1450, ~1375 | Medium |

| C-O Stretch | Ethoxy, Alcohol | 1300 - 1000 | Strong |

| C-H Out-of-Plane Bend | Phenyl, Dienyl | 900 - 675 | Strong to Medium |

This table represents predicted values based on typical infrared absorption frequencies for the respective functional groups and is not based on an experimental spectrum of this compound.

In modern structural elucidation, experimental FT-IR spectra are often compared with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). acdlabs.commnstate.edu These calculations can predict the vibrational frequencies and intensities for a given molecular structure. acdlabs.com

Discrepancies between experimental and calculated spectra can arise from several factors. mnstate.edu Experimental spectra are often recorded on solid samples (e.g., in KBr pellets) or in solution, where intermolecular interactions like hydrogen bonding can significantly influence vibrational frequencies, particularly for the O-H stretch. mnstate.edu In contrast, theoretical calculations are often performed on a single molecule in the gas phase, neglecting these interactions. researchgate.net Furthermore, the harmonic approximation used in many calculations can lead to deviations from the true anharmonic nature of molecular vibrations. researchgate.net

To improve the correlation, empirical scaling factors are often applied to the calculated frequencies. researchgate.net Despite these challenges, the comparison between experimental and theoretical spectra is a valuable tool. It can aid in the assignment of complex vibrational modes and provide confidence in the proposed structure. acdlabs.compearson.com For a molecule like this compound, DFT calculations could help to distinguish the vibrational modes of the two different C=C bonds and to assign the various C-H bending modes in the fingerprint region.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to provide a wealth of information about the number of different types of protons and their neighboring environments.

Phenyl Protons: The monosubstituted benzene (B151609) ring should give rise to signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. ucalgary.ca The five protons on the phenyl group are chemically non-equivalent and would be expected to show complex splitting patterns due to ortho, meta, and para couplings, often appearing as a multiplet. acdlabs.com

Dienyl Protons: The protons on the dienyl backbone are in a complex environment. The vinylic protons are expected to resonate in the downfield region, likely between δ 5.0 and 7.0 ppm, due to the deshielding effect of the double bonds. msu.edu The exact chemical shifts and coupling constants (J-values) will be dependent on their position relative to the phenyl, hydroxyl, and ethoxy groups, as well as the stereochemistry (E/Z) of the double bonds. The proton on the carbon bearing the hydroxyl group (H-3) would likely appear as a multiplet due to coupling with the adjacent vinylic protons. The hydroxyl proton itself (-OH) would appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. libretexts.org

Ethoxy Protons: The ethoxy group should exhibit a characteristic ethyl pattern. The methylene (B1212753) protons (-OCH₂-) are expected to appear as a quartet around δ 3.5-4.0 ppm, shifted downfield due to the adjacent oxygen atom. docbrown.info These protons would be split by the neighboring methyl protons. The methyl protons (-CH₃) would appear as a triplet around δ 1.2-1.5 ppm, split by the methylene protons. docbrown.info

A predicted ¹H NMR data table is provided below.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Phenyl-H | 7.0 - 8.0 | Multiplet (m) | 5H |

| Dienyl-H | 5.0 - 7.0 | Multiplets (m) | 4H |

| -CH(OH)- | ~4.5 - 5.0 | Multiplet (m) | 1H |

| -OCH₂ CH₃ | 3.5 - 4.0 | Quartet (q) | 2H |

| -OCH₂CH₃ | 1.2 - 1.5 | Triplet (t) | 3H |

| -OH | Variable | Broad Singlet (br s) | 1H |

This table contains predicted values based on typical ¹H NMR chemical shifts for the respective functional groups and is not based on an experimental spectrum of this compound.

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Aromatic Carbons (sp²): The carbons of the phenyl ring are expected to resonate in the aromatic region of the spectrum, typically between δ 125 and 150 ppm. libretexts.orgoregonstate.edu For a monosubstituted benzene ring, one would expect to see four signals in the aromatic region due to symmetry: one for the ipso-carbon (the carbon attached to the dienyl chain), one for the ortho carbons, one for the meta carbons, and one for the para carbon. mnstate.edu

Dienyl Carbons (sp²): The four sp² hybridized carbons of the dienyl system will also appear in the downfield region, likely between δ 100 and 150 ppm. oregonstate.edust-andrews.ac.uk The chemical shifts will be influenced by the substituents. The carbon attached to the ethoxy group (C-4) is expected to be significantly downfield due to the electron-donating effect of the oxygen atom.

Alcohol Carbon (sp³): The sp³ hybridized carbon bearing the hydroxyl group (C-3) is expected to have a chemical shift in the range of δ 60-90 ppm. wiredchemist.com

Ethoxy Carbons (sp³): The sp³ carbons of the ethoxy group will appear in the upfield region of the spectrum. The methylene carbon (-OCH₂-) would be expected around δ 55-80 ppm, while the terminal methyl carbon (-CH₃) would be found further upfield, typically between δ 10 and 25 ppm. wiredchemist.comlibretexts.org

A predicted ¹³C NMR data table is provided below.

| Carbon(s) | Hybridization | Predicted Chemical Shift (δ, ppm) |

| Phenyl (C-ipso) | sp² | 135 - 145 |

| Phenyl (C-o, C-m, C-p) | sp² | 125 - 130 |

| Dienyl (C=C) | sp² | 100 - 150 |

| -C (OH)- | sp³ | 60 - 90 |

| -OC H₂CH₃ | sp³ | 55 - 80 |

| -OCH₂C H₃ | sp³ | 10 - 25 |

This table contains predicted values based on typical ¹³C NMR chemical shifts for the respective functional groups and is not based on an experimental spectrum of this compound.

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. It would be crucial for tracing the connectivity of the dienyl system, by showing correlations between adjacent vinylic protons, and between the dienyl protons and the proton on C-3. It would also confirm the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would definitively link each proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of the protonated carbons in the dienyl, phenyl, and ethoxy groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly powerful for determining stereochemistry. For the dienyl system, NOE correlations (or lack thereof) between specific protons across the double bonds would help to assign the E or Z configuration of each double bond. NOEs between the phenyl protons and the adjacent vinylic proton would provide information about the preferred conformation around the C-C single bond connecting the phenyl ring and the dienyl chain.

By combining the information from these advanced 2D NMR experiments, a complete and unambiguous structural and stereochemical elucidation of this compound can be achieved.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, this technique would provide unequivocal proof of its molecular structure, including the stereochemistry of the double bonds and the conformation of the molecule in the solid state.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Conformational Analysis

The initial and most critical step in SC-XRD is the growth of high-quality single crystals of this compound. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For this compound, the key structural parameters that would be determined include:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-C, C=C, C-O) and angles would confirm the connectivity and hybridization of the atoms.

Absolute configuration: If the compound crystallizes in a chiral space group, SC-XRD can be used to determine the absolute configuration of the stereogenic center at the alcohol group (C3).

A hypothetical table of crystallographic data is presented below to illustrate the expected outcomes of such an analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₆O₂ |

| Formula Weight | 204.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.543 |

| β (°) | 98.76 |

| Volume (ų) | 1115.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.215 |

Investigation of Intermolecular Interactions in the Crystalline State (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. A detailed analysis of the crystal packing of this compound would reveal these interactions. The hydroxyl group is a prime candidate for forming hydrogen bonds, either with the oxygen of the ethoxy group of a neighboring molecule or with another hydroxyl group, leading to the formation of dimers, chains, or more complex networks.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. For this compound, Hirshfeld analysis would likely highlight the significance of O···H hydrogen bonds and potentially C-H···π interactions involving the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₁₆O₂.

Furthermore, by inducing fragmentation of the molecular ion, the resulting fragmentation pattern can provide valuable structural information. Key fragmentation pathways for this molecule could include:

Loss of a water molecule (H₂O) from the alcohol.

Cleavage of the ethoxy group (•OC₂H₅).

Fission of the carbon chain.

A hypothetical table of HRMS data is shown below.

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 205.1223 | 205.1225 | [C₁₃H₁₇O₂]⁺ |

| [M+Na]⁺ | 227.1043 | 227.1046 | [C₁₃H₁₆NaO₂]⁺ |

| [M-H₂O+H]⁺ | 187.1117 | 187.1119 | [C₁₃H₁₅O]⁺ |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Analysis and Photophysical Properties

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the conjugated π-system of the phenylpenta-1,4-dien-3-ol core is expected to give rise to strong absorption in the ultraviolet region.

Interpretation of Absorption Maxima in Relation to Dienyl Conjugation

The position of the maximum absorption wavelength (λmax) is directly related to the extent of the conjugated system. The extended conjugation involving the phenyl ring, the two double bonds, and the lone pairs on the oxygen atoms would lead to a significant bathochromic (red) shift compared to simpler, non-conjugated systems. The specific λmax value would provide insight into the electronic structure of the chromophore.

Analysis of Molar Absorptivity and Spectral Band Shapes

The intensity of the absorption is quantified by the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength. A high molar absorptivity value for the principal absorption band would be indicative of an allowed π → π* transition, characteristic of conjugated systems. The shape of the spectral band can also provide information; for instance, the presence of vibrational fine structure can sometimes be observed in rigid, planar molecules.

A summary of hypothetical UV-Vis data is provided in the table below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Ethanol (B145695) | 285 | 25,000 |

| Hexane | 282 | 24,500 |

Based on a thorough review of available scientific literature, there is no specific published research focusing on the computational and theoretical investigations of the chemical compound this compound. As a result, the detailed analysis requested for the specified sections and subsections, including Molecular Electrostatic Potential (MEP) mapping and the theoretical prediction of spectroscopic parameters, cannot be provided.

Computational and theoretical chemistry studies are highly specific to the molecule under investigation. The unique arrangement of atoms and functional groups in this compound dictates its electronic structure, reactivity, and spectroscopic behavior. Therefore, data from other compounds, even those with similar structural motifs, cannot be substituted to accurately describe the properties of this compound.

The generation of the requested in-depth article requires access to peer-reviewed studies that have performed quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, on this particular molecule. Without such dedicated research, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Should scholarly articles concerning the computational analysis of this compound become available in the future, the requested article can be generated.

Computational and Theoretical Investigations of 4 Ethoxy 1 Phenylpenta 1,4 Dien 3 Ol

Nonlinear Optical (NLO) Properties Assessment

Detailed assessments of the nonlinear optical (NLO) properties of 4-Ethoxy-1-phenylpenta-1,4-dien-3-ol have not been identified in the surveyed literature. The study of NLO properties is a significant area of materials science, focusing on how intense light interacts with materials to produce new optical effects. These properties are crucial for the development of advanced photonic and optoelectronic devices. rsc.org

Organic molecules with extended π-conjugated systems, often featuring electron-donating and electron-accepting groups, are promising candidates for NLO materials due to their potential for large molecular hyperpolarizabilities. nih.gov Theoretical methods like Density Functional Theory (DFT) and second-order Møller-Plesset perturbation theory (MP2) are commonly employed to predict these properties. mq.edu.auacs.org

Computation of Molecular Hyperpolarizability (βtot)

Specific computational data for the total molecular hyperpolarizability (βtot) of this compound is not available. The calculation of βtot is a key indicator of a molecule's potential for second-order NLO applications, such as frequency doubling of light. nih.gov For related classes of compounds, researchers utilize computational approaches like the finite field (FF) method to evaluate hyperpolarizability tensors. rsc.org

Implications for Advanced Photonic Material Development

Without specific data on its NLO properties, the implications of this compound for advanced photonic material development remain purely speculative. The development of new organic NLO materials is driven by the demand for components in optical computing, data storage, and optical switching. rsc.orgnih.gov The performance of these materials is intrinsically linked to the molecular structure and the resulting electronic properties. nih.gov

Reaction Mechanism Studies through Ab Initio and DFT Modeling

There is no published research focusing on the reaction mechanisms of this compound using ab initio or DFT modeling. Such studies would typically involve the analysis of transition states and the elucidation of reaction pathways to understand its formation and reactivity. For instance, ab initio studies have been conducted on the electrocyclic ring closures of the parent 1,4-pentadienyl radical, providing insights into thermochemistry and activation barriers. nih.gov Similarly, DFT calculations are a powerful tool for investigating the mechanisms of various organic reactions, including cycloadditions. mdpi.com However, these methods have not been applied to the specific compound according to available data.

While the existence of the related compound 1-Phenylpenta-1,4-dien-3-ol is noted in chemical databases, this has not translated into in-depth computational studies of its ethoxy derivative. nih.gov

Reactivity and Chemical Transformations of 4 Ethoxy 1 Phenylpenta 1,4 Dien 3 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group in 4-Ethoxy-1-phenylpenta-1,4-dien-3-ol is allylic and vinylogous, which influences its reactivity in oxidation, derivatization, and rearrangement reactions.

Oxidation Pathways to Conjugated Dienones

The oxidation of the secondary alcohol in this compound is expected to yield the corresponding α,β-unsaturated ketone, 4-ethoxy-1-phenylpenta-1,4-dien-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and selectivity.

Under acidic conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), cleavage of the double bonds in the conjugated system can occur, leading to the formation of carboxylic acids. stackexchange.comechemi.com This oxidative cleavage would break down the carbon skeleton of the molecule. echemi.com

For a selective oxidation to the dienone, milder and more specific reagents are preferable. Common methods for the oxidation of secondary alcohols to ketones that would be applicable here include Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) or the use of pyridinium (B92312) chlorochromate (PCC). These methods are known to be effective for oxidizing alcohols without affecting other functional groups like double bonds.

Table 1: Comparison of Potential Oxidation Methods

| Oxidizing Agent | Typical Conditions | Expected Product | Notes |

| KMnO₄ (acidic) | H₂SO₄, heat | Oxidative cleavage products (e.g., benzoic acid, oxalic acid) | Non-selective, cleaves the diene system. stackexchange.comechemi.com |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to rt | 4-Ethoxy-1-phenylpenta-1,4-dien-3-one | Mild conditions, high yields expected. |

| PCC | CH₂Cl₂, rt | 4-Ethoxy-1-phenylpenta-1,4-dien-3-one | Generally good for allylic alcohols. |

Derivatization: Etherification and Esterification

The hydroxyl group of this compound can be readily derivatized to form ethers and esters. These reactions are fundamental in synthetic chemistry for protecting the hydroxyl group or for introducing new functionalities.

Etherification: The formation of an ether from an alcohol, known as etherification, can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. rsc.org However, given the potential for competing reactions with the diene system under strongly basic conditions, alternative methods might be preferred. Acid-catalyzed etherification with another alcohol is a possibility, though it can be reversible and may lead to side reactions involving the diene. acs.org More modern methods, such as iron-catalyzed etherification or the use of catalysts like gold or palladium complexes, can offer higher selectivity and milder reaction conditions. rsc.orgacademie-sciences.frorganic-chemistry.org For instance, transetherification reactions using vinyl ethers in the presence of a palladium catalyst have been shown to be effective. academie-sciences.fr

Esterification: The reaction of this compound with a carboxylic acid or its derivative (such as an acid chloride or anhydride) will produce the corresponding ester. The Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, is a common method. libretexts.orgmasterorganicchemistry.com To drive the equilibrium towards the product, the water formed during the reaction is typically removed. chemguide.co.uk Alternatively, for more sensitive substrates, milder conditions can be used, such as the Steglich esterification which employs dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com The use of an acid chloride with a non-nucleophilic base like pyridine (B92270) is also a highly effective method for ester formation.

Rearrangement Reactions

The 1,4-dien-3-ol structural motif in this compound makes it a candidate for sigmatropic rearrangements, a class of pericyclic reactions where a sigma bond migrates across a π-system. libretexts.orglibretexts.orgwikipedia.org

A key potential rearrangement is the oxy-Cope rearrangement . This is a libretexts.orglibretexts.org-sigmatropic rearrangement of a 1,5-dien-3-ol. libretexts.orgmasterorganicchemistry.com Although this compound is a 1,4-dien-3-ol, under certain conditions, it or its derivatives could potentially isomerize to a 1,5-dien-3-ol, which would then undergo the oxy-Cope rearrangement. The product of an oxy-Cope rearrangement is an enol, which tautomerizes to a more stable carbonyl compound, making the reaction essentially irreversible. libretexts.orgmasterorganicchemistry.com

Another relevant transformation is the Claisen rearrangement , which is a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.orgorganic-chemistry.org While not a direct rearrangement of the starting dienol, if the hydroxyl group is converted into a vinyl ether, the resulting intermediate could undergo a Claisen rearrangement. redalyc.org This reaction is a powerful tool for carbon-carbon bond formation and proceeds through a concerted, pericyclic mechanism. wikipedia.orgscielo.org.bo The stereochemistry of the starting material can be transferred to the product with high fidelity. redalyc.org The reaction is typically thermally promoted, although catalytic variants have been developed to allow for milder reaction conditions. researchgate.net

Reactions of the Conjugated Diene System

The conjugated diene system in this compound is an electron-rich π-system that is susceptible to attack by electrophiles and can participate in cycloaddition reactions.

Electrophilic Additions

The addition of an electrophile to a conjugated diene can result in two possible products: the 1,2-addition product and the 1,4-addition product. libretexts.orglibretexts.org The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. fiveable.me The regioselectivity of the initial electrophilic attack is governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the most stable carbocation. libretexts.orglibretexts.org In the case of this compound, protonation would likely occur at the terminal carbon of the diene to generate a resonance-stabilized secondary allylic carbocation.

The distribution of the 1,2- and 1,4-addition products is often dependent on the reaction conditions. The 1,2-addition product is typically formed faster and is favored under kinetic control (low temperature), while the 1,4-addition product is often more thermodynamically stable and is favored under thermodynamic control (higher temperature). fiveable.meyoutube.com

Table 2: Predicted Products of Electrophilic Addition of HBr

| Product Type | Structure | Control |

| 1,2-Addition | 4-Bromo-4-ethoxy-1-phenylpent-1-en-3-ol | Kinetic |

| 1,4-Addition | 2-Bromo-4-ethoxy-1-phenylpent-3-en-3-ol | Thermodynamic |

Cycloaddition Reactions

The conjugated diene of this compound can act as the 4π component in various cycloaddition reactions, which are powerful methods for the construction of cyclic systems. libretexts.org

Diels-Alder Reaction: This is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.orgnih.gov The reaction is highly stereospecific and is a cornerstone of organic synthesis. ic.ac.ukyoutube.com The reactivity of the diene in a Diels-Alder reaction is influenced by its ability to adopt an s-cis conformation. youtube.com The ethoxy group in this compound is an electron-donating group, which increases the electron density of the diene and should enhance its reactivity towards electron-deficient dienophiles.

[3+2] Cycloadditions: In these reactions, a three-atom component (a 1,3-dipole) reacts with a two-atom component (a dipolarophile) to form a five-membered ring. uchicago.edusci-rad.comwikipedia.org The diene system of this compound could potentially act as the dipolarophile in reactions with 1,3-dipoles such as nitrones or azides. wikipedia.orgnih.gov The regioselectivity of these reactions is governed by frontier molecular orbital theory. wikipedia.org

[4+3] Carbocyclizations: This type of cycloaddition involves a 4π system (the diene) and a 3-atom, 2π cationic species (an allyl cation or oxyallyl cation) to form a seven-membered ring. organicreactions.orgwikipedia.orgillinois.edu These reactions provide a direct route to seven-membered carbocycles, which are found in many natural products. organicreactions.orgillinois.edu The diene in this compound could react with an oxyallyl cation, generated, for example, from an α,α'-dihalo ketone, to afford a functionalized seven-membered ring. wikipedia.orgacs.org

Mechanistic Investigations of Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions wherein a sigma bond migrates across a conjugated π-electron system. The structure of this compound, specifically its 1,4-dien-3-ol core, is analogous to the 1,5-diene systems that famously undergo nih.govnih.gov-sigmatropic rearrangements like the Cope and Claisen rearrangements.

Mechanistically, the hydroxyl group is key to initiating such a transformation. Upon tautomerization or deprotonation, the dienol can enter a pathway resembling an oxy-Cope rearrangement. In this hypothetical scenario, the molecule would first tautomerize to its keto form, 4-ethoxy-1-phenylpenta-1-en-3-one. However, the dienol structure itself is primed for a nih.govnih.gov-sigmatropic shift. If the hydroxyl proton is removed to form an alkoxide, the resulting species could undergo a charge-accelerated rearrangement. The transition state would involve a six-membered ring, leading to a rearranged enolate intermediate, which upon protonation would yield a new carbonyl compound. The precise nature of the product would depend on the stereochemistry of the starting dienol and the reaction conditions.

Michael Additions and Conjugate Pathways

Michael additions, or 1,4-conjugate additions, are fundamental carbon-carbon bond-forming reactions. They typically involve the addition of a soft nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). youtube.com While this compound itself is not a typical Michael acceptor, its oxidized counterpart, 4-ethoxy-1-phenylpenta-1,4-dien-3-one, would be a highly reactive one. The extended conjugation provided by the phenyl group and the additional double bond would make the terminal carbon of the diene system (C-5) highly electrophilic.

The reaction proceeds via the attack of a nucleophile at the β-position (or in this extended system, the δ-position) of the unsaturated system. youtube.com This generates a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-addition product. A variety of soft nucleophiles, including cuprates, enamines, and stabilized carbanions like those derived from malonic esters or phenylacetonitrile, could be employed. youtube.comresearchgate.net For example, the reaction of the corresponding dienone with a Gilman reagent (a lithium dialkylcuprate) would be expected to favor 1,4-addition over direct 1,2-addition to the carbonyl group. youtube.com

Conversely, the dienol could be deprotonated to form a dienolate, which could then act as a Michael donor in reactions with other acceptors.

Transformations Involving the Phenyl Moiety

The phenyl group is a versatile handle for modifying the molecule's structure through various aromatic functionalization reactions.

Electrophilic Aromatic Substitution (EAS): This class of reactions involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of the substitution are governed by the nature of the substituent already attached to the ring. msu.edu The substituent in this compound is an alkenyl group, which is generally considered an activating group and an ortho, para-director. uci.edu This is because it can stabilize the cationic intermediate (the sigma complex) formed during the reaction through resonance. uci.eduminia.edu.eg

Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation are expected to occur preferentially at the ortho and para positions of the phenyl ring. wikipedia.orgmsu.edu

Interactive Table: Directing Effects in Electrophilic Aromatic Substitution

| Substituent Type | Effect on Reactivity | Directing Effect | Examples |

|---|---|---|---|

| Activating Groups | Increase Rate | Ortho, Para | -R (Alkyl), -OR, -OH, -NH₂ |

| Deactivating Groups | Decrease Rate | Meta | -NO₂, -CN, -SO₃H, -C(O)R |

Palladium-Catalyzed Functionalization: Modern cross-coupling reactions catalyzed by transition metals, particularly palladium, offer powerful methods for C-C and C-heteroatom bond formation. nih.gov The phenyl group can be pre-functionalized (e.g., converted to an aryl halide) and then used in reactions like Suzuki, Heck, or Sonogashira couplings. Alternatively, direct C-H activation/functionalization of the phenyl ring can be achieved. nih.gov Palladium catalysts can facilitate the coupling of the aromatic ring with a wide range of partners, including boronic acids, alkenes, alkynes, and amines, significantly increasing the molecular complexity. nih.govresearchgate.net

Reactions Involving the Ethoxy Group

The ethoxy group in the target molecule is part of an enol ether functionality. Enol ethers are susceptible to cleavage under acidic conditions. wikipedia.org This reaction is essentially a hydrolysis that converts the enol ether back to a carbonyl compound.

The mechanism involves the protonation of the ether oxygen by a strong acid (e.g., HBr, HI, or aqueous H₂SO₄), which makes it a good leaving group. masterorganicchemistry.comlibretexts.org In the case of an enol ether, protonation typically occurs at the double bond's β-carbon, which is followed by the attack of water and subsequent loss of ethanol (B145695) to reveal a ketone. The reaction of this compound with aqueous acid would be expected to yield 1-phenylpenta-1-ene-3,4-dione or its tautomers.

Because the ether is vinylic, the cleavage follows a different path than typical dialkyl ethers, which may proceed via Sₙ1 or Sₙ2 pathways at the alkyl carbon. libretexts.orgmasterorganicchemistry.com For aryl alkyl ethers, cleavage always yields a phenol (B47542) and an alkyl halide because nucleophilic attack on the sp²-hybridized aromatic carbon is disfavored. libretexts.org While the target compound is not an aryl ether, the principle of avoiding nucleophilic attack at an sp² carbon is relevant. The hydrolysis of the enol ether moiety is the most probable pathway.

Interactive Table: General Conditions for Ether Cleavage

| Ether Type | Reagents | Mechanism | Typical Products |

|---|---|---|---|

| Primary Alkyl | HBr, HI (excess) | Sₙ2 | Two equivalents of alkyl halide |

| Tertiary Alkyl | HBr, HI | Sₙ1 | Tertiary alkyl halide + alcohol |

| Aryl Alkyl | HBr, HI | Sₙ2 at alkyl C | Phenol + alkyl halide |

Cascade and Tandem Reactions Utilizing the Dienol Scaffold for Molecular Complexity

The multifunctionality of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. This approach is highly efficient for building complex molecular architectures from simpler starting materials.

A potential cascade could be initiated by the hydrolysis of the enol ether, as described above. The resulting dicarbonyl intermediate could then be subjected to an intramolecular reaction, such as an aldol (B89426) condensation, to form a cyclic product. For instance, under basic conditions, an enolate could form and attack one of the carbonyl groups, leading to the formation of a five- or six-membered ring, a common structural motif in natural products.

Another possibility involves a palladium-catalyzed process. For example, a palladium-catalyzed allylic substitution could be coupled with another transformation. researchgate.net The hydroxyl group could direct an intramolecular cyclization onto the diene system, or an intermolecular reaction could be followed by a subsequent cyclization, all mediated by a single catalyst. The strategic placement of the phenyl, hydroxyl, and diene functionalities provides a rich platform for designing elegant and efficient synthetic sequences to complex target molecules.

Potential Research Applications and Functionalization Strategies Non Clinical

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Organic Molecules

The divinyl carbinol motif embedded within 4-Ethoxy-1-phenylpenta-1,4-dien-3-ol is a key feature that allows it to serve as a dynamic precursor in the synthesis of intricate molecular architectures. nih.govnih.gov The reactivity of this class of compounds is well-documented, enabling the construction of both complex carbocyclic and heterocyclic systems.

Precursors for Polycyclic Ring Systems

Divinyl carbinols and their ketone analogues are classic substrates for the Nazarov cyclization, a powerful method for the synthesis of cyclopentenone rings. rsc.orgacs.orgresearchgate.net This reaction proceeds via a 4π-electrocyclic ring closure of a pentadienyl cation, which can be generated from the divinyl carbinol through acid-catalyzed ionization. rsc.orgillinois.edu The resulting cyclopentenones are not only valuable structural motifs found in numerous natural products but also serve as key intermediates in total synthesis. acs.orgthermofisher.com

The general mechanism involves the activation of the substrate by a Lewis or Brønsted acid to form a pentadienyl cation. This intermediate then undergoes a conrotatory 4π electrocyclization, followed by elimination to yield the cyclopentenone product. rsc.orgillinois.edu The substitution pattern on the dienol can influence the regioselectivity of the elimination step. organic-chemistry.org For instance, the presence of a β-silicon group can direct the elimination to form the less thermodynamically stable, yet synthetically useful, product. organic-chemistry.orgacs.org While no specific studies on the Nazarov cyclization of this compound have been reported, its structure strongly suggests its suitability as a substrate for this transformation, leading to substituted phenyl-cyclopentenone derivatives. The development of efficient strategies for constructing polycyclic systems remains a significant goal in organic synthesis. mdpi.comnih.gov

Table 1: Key Cyclization Reactions for Divinyl Carbinol Analogues

| Reaction Name | Substrate Class | Product Class | Key Features |

| Nazarov Cyclization | Divinyl Ketones/Carbinols | Cyclopentenones | Acid-catalyzed 4π-electrocyclization; forms five-membered rings. rsc.orgrsc.org |

| Piancatelli Rearrangement | 2-Furylcarbinols | 4-Hydroxycyclopentenones | Acid-catalyzed rearrangement; converts furan (B31954) ring into a cyclopentenone. acs.orgcityu.edu.hk |

Construction of Diverse Heterocyclic Frameworks

The reactivity of the 1,4-dien-3-ol scaffold and its analogues extends to the synthesis of a wide array of heterocyclic systems.

Chromenes: Chromene frameworks are present in many natural products and biologically active molecules. mdpi.com Syntheses of 2H-chromenes, for example, have been developed through various cyclization reactions. organic-chemistry.org Methods involving the reaction of ortho-hydroxychalcones with reagents like 2-bromoallyl sulfones provide access to functionalized 4H-chromenes. mdpi.com The structural elements of this compound could potentially be modified and incorporated into strategies aimed at constructing chromene derivatives. A number of methods have been developed for synthesizing substituted 4H-chromenes. mdpi.com

Furans: Furan synthesis can be achieved through various methods, including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and palladium-catalyzed cycloisomerization of enyne acetates. nih.govcityu.edu.hk The Piancatelli rearrangement, which converts 2-furylcarbinols into highly functionalized 4-hydroxycyclopentenones, is a particularly relevant transformation for analogues of the title compound. acs.orgcityu.edu.hkacs.org This acid-catalyzed reaction proceeds through a mechanism similar to the Nazarov cyclization and has been utilized in the synthesis of prostaglandins. cityu.edu.hk The development of enantioselective versions of the Piancatelli rearrangement has further expanded its utility. annalsofrscb.ro

Pyranones: Dihydropyranones and tetrahydropyranones are key structural features in a variety of natural products. thermofisher.com Tandem sequences, such as aldol-lactonization or dienolate addition with subsequent cyclization, have been developed for the stereoselective synthesis of these heterocycles. thermofisher.comnih.gov

Thiazoles and Indoles: The synthesis of other complex heterocycles like thiazoles and indoles often involves multi-step sequences or domino reactions. researchgate.netnih.gov For example, indole-3-carbinol (B1674136) (I3C), a natural product, and its derivatives are subjects of extensive research due to their biological properties. nih.govnih.gov The core structure of this compound could serve as a starting point for the synthesis of novel, highly substituted indole (B1671886) analogues through strategic functionalization and cyclization reactions.

Exploration in Advanced Materials Science

The conjugated system of this compound suggests its potential utility in the field of materials science, particularly in the development of organic electronic materials.

Development of Optoelectronic Materials Based on Non-Linear Optical Properties

Materials with significant non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics. researchgate.net Organic molecules with extended π-conjugation, particularly those with donor-acceptor motifs, can exhibit large third-order NLO responses. nih.govnih.gov The structure of this compound, featuring a phenyl group (donor/acceptor depending on substitution), a conjugated diene system, and an ethoxy group (donor), fits the general requirements for a potential NLO chromophore. Studies on α,β-unsaturated ketone derivatives have demonstrated their NLO properties. cityu.edu.hkcityu.edu.hknih.gov Although the specific NLO properties of this compound have not been reported, its structural similarity to known NLO-active compounds suggests that it and its derivatives are promising candidates for investigation in this area. annalsofrscb.ro

Application as Monomers in the Synthesis of Novel Conjugated Polymers

Conjugated polymers are a class of materials that have garnered significant interest for their use in organic electronics, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). mdpi.commdpi.comacs.org The synthesis of these polymers often involves the polymerization of monomers containing conjugated double or triple bonds. researchgate.netrsc.org

The 1,4-pentadiene (B1346968) structure within this compound makes it a potential monomer for polymerization reactions. wikipedia.orgmsstate.edu Various polymerization techniques, such as oxidative polymerization or metal-catalyzed cross-coupling reactions, are employed for the synthesis of conjugated polymers. researchgate.netmdpi.com By modifying the functional groups of the monomer, the properties of the resulting polymer, such as solubility, processability, and electronic characteristics, can be tuned. youtube.comthermofisher.com The presence of the hydroxyl group in this compound offers a site for further functionalization or for initiating certain types of polymerization. The incorporation of such monomers could lead to novel conjugated polymers with unique optical and electronic properties. rsc.orgnih.gov

Table 2: Potential Material Science Applications for Dienol-based Structures

| Application Area | Relevant Structural Feature | Potential Function |

| Optoelectronics | Extended π-conjugation, Donor-acceptor groups | Non-linear optical (NLO) chromophore. researchgate.netnih.gov |

| Conjugated Polymers | Polymerizable double bonds (diene system) | Monomer for novel polymers in OFETs, OLEDs, OSCs. mdpi.comyoutube.com |

Derivatization for Molecular Probe Development in Chemical Biology Research

Molecular probes are essential tools in chemical biology for studying cellular processes, protein function, and for the validation of drug targets. nih.gov The development of these probes often involves the derivatization of a core scaffold to introduce reporter groups (e.g., fluorophores) or reactive moieties for covalent labeling. nih.govnih.gov

The structure of this compound offers several handles for derivatization.

Hydroxyl Group: The secondary alcohol is a prime site for modification. It can be esterified or etherified to attach fluorescent tags like coumarins, BODIPY dyes, or naphthalimides. mdpi.com This could lead to the development of fluorescent probes whose spectral properties might change upon interaction with a biological target or a change in the local environment.

Phenyl Ring: The phenyl group can be functionalized through electrophilic aromatic substitution to introduce various substituents. These substituents can be used to tune the electronic properties of the molecule, which is important for creating probes with specific absorption and emission wavelengths.

Conjugated System: The diene system itself can be a target for cycloaddition reactions, allowing for the attachment of more complex molecular fragments.

The goal of such derivatization would be to create probes for mechanistic studies, for example, to investigate enzyme-substrate interactions or to visualize specific cellular components. nih.gov The design of such probes requires a careful balance of properties, including membrane permeability, stability, and specific reactivity. nih.gov While no such probes based on this compound have been described, its chemical tractability makes it an interesting starting point for the design and synthesis of novel chemical biology tools.

Conclusion and Future Research Directions

Synthesis of 4-Ethoxy-1-phenylpenta-1,4-dien-3-ol: Summary of Methodological Advances

Currently, there are no specific, documented synthetic routes for this compound. However, progress in the synthesis of structurally similar dienols and related unsaturated systems suggests several plausible pathways that could be developed.

A primary hypothetical approach involves the selective reduction of a corresponding dienone, (E,E)-4-Ethoxy-1-phenylpenta-1,4-dien-3-one. Methodologies for the reduction of α,β-unsaturated ketones are well-established and could be adapted for this purpose. For instance, reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a cerium(III) chloride catalyst (Luche reduction) are known to selectively reduce the carbonyl group in the presence of double bonds, which would be crucial to avoid over-reduction of the diene system.

Another potential route could be a Grignard-type reaction. For example, the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with an appropriate α,β-unsaturated ester, like ethyl 3-ethoxy-3-phenylacrylate, could theoretically yield the target dienol. The challenge in such an approach would be controlling the 1,2- versus 1,4-addition to the unsaturated system.

Future advancements in this area will likely focus on developing highly stereoselective methods to control the geometry of the double bonds and the stereochemistry of the hydroxyl group.

Comprehensive Structural and Electronic Characterization through Experimental and Theoretical Approaches

A full understanding of this compound necessitates a detailed structural and electronic characterization, which has yet to be reported. A combination of experimental spectroscopic techniques and theoretical calculations would be essential.

Experimental Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be fundamental for confirming the connectivity of the molecule. The coupling constants observed in the ¹H NMR spectrum would be critical in determining the stereochemistry (E/Z configuration) of the double bonds.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic broad absorption for the hydroxyl (-OH) group and sharp peaks corresponding to the carbon-carbon double bonds (C=C) of the diene and the phenyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula of the compound.

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the three-dimensional structure, including the conformation of the molecule and the stereochemical arrangement.

Theoretical Characterization:

Density Functional Theory (DFT) Calculations: DFT calculations could be employed to predict the optimized geometry, vibrational frequencies (to compare with experimental IR data), and NMR chemical shifts. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the electronic properties and reactivity of the molecule.

A table summarizing the expected spectroscopic data is presented below.

| Technique | Expected Key Features |

| ¹H NMR | Signals for vinyl protons, phenyl protons, methine proton adjacent to the hydroxyl group, and ethoxy group protons. Coupling constants will be indicative of the double bond geometry. |

| ¹³C NMR | Resonances for sp² carbons of the diene and phenyl ring, the sp³ carbon bearing the hydroxyl group, and the carbons of the ethoxy group. |

| IR | Broad O-H stretch (~3200-3600 cm⁻¹), C=C stretches (~1600-1650 cm⁻¹), and C-O stretch (~1050-1150 cm⁻¹). |

| HRMS | Accurate mass peak corresponding to the molecular formula C₁₃H₁₆O₂. |

Unexplored Reactivity Pathways and Stereochemical Challenges Associated with the Dienol Moiety

The dienol functional group in this compound presents a rich landscape for exploring novel reactivity, along with significant stereochemical challenges.

Diels-Alder Reactions: The diene system could potentially participate in Diels-Alder reactions, acting as the diene component. The substitution pattern, including the phenyl and ethoxy groups, would influence the reactivity and regioselectivity of such cycloadditions. Controlling the facial selectivity of the dienophile's approach would be a key stereochemical challenge.

Oxidation: Oxidation of the secondary alcohol could lead back to the corresponding dienone. Selective oxidation of one of the double bonds, for example, through epoxidation, could lead to a variety of functionalized products.

Rearrangements: Dienols can be prone to rearrangements, such as the dienol-benzene rearrangement under acidic conditions, although the substitution pattern of the target molecule may not favor this specific pathway. Other acid- or base-catalyzed rearrangements could be possible and represent an area for investigation.

Stereochemical Control: A major challenge in the chemistry of this molecule would be the control of stereochemistry. The synthesis would need to address the geometry of the two double bonds (E/Z isomers) and the chirality at the carbon bearing the hydroxyl group (R/S enantiomers). This could lead to a mixture of up to eight stereoisomers.

Prospects for the Development of Novel Synthetic Methodologies

The synthesis of a molecule like this compound provides an opportunity to develop new synthetic methodologies. Research could focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods for the synthesis would be a significant advance, allowing for the selective preparation of a single enantiomer. This could involve asymmetric reductions of the corresponding dienone or enantioselective additions of organometallic reagents.

Tandem Reactions: Designing tandem or cascade reactions where the dienol is formed and then participates in a subsequent reaction in a one-pot process could be an efficient strategy for building molecular complexity.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, such as temperature and reaction time, potentially leading to improved yields and selectivity in the synthesis of this potentially unstable molecule.

Outlook for Functional Material Design and Advanced Molecular Architecture Utilizing this compound

While speculative at this stage, the structure of this compound suggests several potential applications in materials science and the construction of advanced molecular architectures.

Polymer Science: The diene functionality makes it a potential monomer for polymerization reactions. The presence of the phenyl and ethoxy groups could impart specific properties, such as thermal stability or solubility, to the resulting polymers.

Molecular Scaffolding: The dienol could serve as a versatile building block in the synthesis of more complex molecules. The hydroxyl group provides a handle for further functionalization, while the diene can be used to construct cyclic systems.

Functional Dyes: The conjugated π-system of the molecule suggests that it might possess interesting photophysical properties. Modification of the phenyl ring with electron-donating or -withdrawing groups could be used to tune its absorption and emission properties, potentially leading to applications as functional dyes.

Q & A

Q. What established synthetic methodologies are effective for 4-Ethoxy-1-phenylpenta-1,4-dien-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of conjugated dienols like this compound often employs cross-coupling reactions. For example, palladium-catalyzed Sonogashira or Suzuki-Miyaura couplings (used in analogous quinazoline syntheses) can be adapted . Key parameters include:

- Catalysts : PdCl₂(PPh₃)₂ (0.05–0.1 equiv) with co-catalysts like CuI or PCy₃.

- Solvents : Tetrahydrofuran (THF) or dioxane under inert atmospheres (argon/nitrogen).

- Temperature : Room temperature for coupling steps, elevated temperatures (80°C) for cyclization.

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress.

Table 1 : Representative Reaction Conditions from Analogous Syntheses

| Step | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cross-Coupling | PdCl₂(PPh₃)₂/CuI | THF | 25–80 | 78–90 | |

| Purification | Silica gel chromatography | Hexane/EtOAc | – | >75 |

Q. What purification techniques are optimal for isolating this compound?

- Methodological Answer : Column chromatography on silica gel is standard, using gradients of hexane/ethyl acetate (e.g., 2:1 to 1:1 ratios) to resolve polar byproducts . For complex isomer mixtures (e.g., diastereomers), flash chromatography with heptane/EtOAc (1:20) may improve separation . Post-purification, recrystallization from chloroform or methanol enhances purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze δH (¹H NMR) for olefinic protons (δ 5–7 ppm) and ethoxy methyl groups (δ 1.2–1.5 ppm). ¹³C NMR identifies carbonyl/alkyne carbons (δ 160–220 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., MH⁺) with <5 ppm error .

- IR Spectroscopy : Detect O-H stretches (~3250 cm⁻¹) and conjugated C=C/C≡C bonds (~2200 cm⁻¹) .

Table 2 : Key Spectral Benchmarks for Analogous Compounds

| Technique | Key Features | Example Data (Compound 5h ) |

|---|---|---|

| ¹H NMR | Aromatic protons: δ 7.15–8.69 ppm | 8.69 ppm (d, J = 8.5 Hz) |

| HRMS | m/z 381.1597 (MH⁺, Δ = 0.6 ppm) | C₂₅H₂₁N₂O₂⁺ |

Advanced Research Questions

Q. How can researchers investigate the kinetic stability of this compound under varying conditions?

- Methodological Answer : Design accelerated stability studies:

- Environmental Stressors : Expose the compound to UV light, humidity, or elevated temperatures (40–80°C).

- Analytical Tools : Use HPLC-MS to quantify degradation products and NMR to track structural changes.

- Kinetic Modeling : Calculate half-life (t½) using Arrhenius plots for thermal degradation .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data for conjugated dienols?

- Methodological Answer :

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data.

- Isotopic Labeling : Use deuterated solvents to confirm coupling patterns in complex spectra.

- Collaborative Data Sharing : Cross-reference with databases like PubChem, ensuring alignment with peer-reviewed studies (avoid non-curated sources) .

Q. How can cross-coupling reactions be optimized for synthesizing analogs with modified substituents?

- Methodological Answer :

- Substrate Screening : Test boronic acids (e.g., 4-fluorophenylboronic acid) or terminal alkynes for regioselectivity .

- Catalyst Tuning : Replace PdCl₂(PPh₃)₂ with BrettPhos-Pd for sterically hindered substrates.

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to influence reaction rates.

Table 3 : Catalytic Systems for Substituent Modification

| Catalyst | Substrate Type | Yield Range (%) | Reference |

|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI | Arylacetylenes | 78–90 | |

| BrettPhos-Pd | Sterically hindered | 65–85 | – |

Literature Review & Data Validation

Q. How should researchers conduct comprehensive literature reviews for understudied compounds like this compound?

- Methodological Answer : Follow EPA’s tiered search strategy :

Primary Sources : Prioritize peer-reviewed journals (e.g., Molecules) and government reports.

Secondary Sources : Cross-validate Safety Data Sheets (SDS) with experimental data (e.g., melting points, solubility).

Gaps Identification : Use tools like SciFinder to map unexplored areas (e.g., metabolic pathways).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.